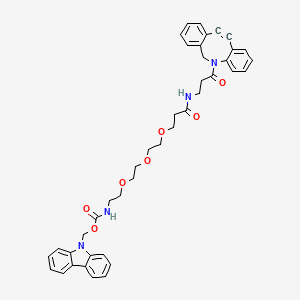

DBCO-PEG3-amide-N-Fmoc

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C41H42N4O7 |

|---|---|

分子量 |

702.8 g/mol |

IUPAC 名称 |

carbazol-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48) |

InChI 键 |

RSIWDKBQGKQMEA-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG3-amide-N-Fmoc: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-amide-N-Fmoc is a heterobifunctional chemical linker integral to the fields of bioconjugation and drug development, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker features three key chemical motifs: a Dibenzocyclooctyne (DBCO) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[4][5] Each component imparts specific functionalities that are critical for its utility in advanced chemical biology applications.

The DBCO group is a sterically strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[2][6] The azide (B81097) and DBCO groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems, ensuring highly specific conjugation.[7]

The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which is often a challenge for large, hydrophobic biomolecules.[4][8] This increased solubility can improve the pharmacokinetic properties of therapeutic constructs.[9] The PEG spacer also provides flexibility and minimizes steric hindrance between the conjugated molecules.[8]

The Fmoc group is a base-labile protecting group for the terminal amine.[4] This allows for a modular and sequential approach to synthesis. The amine can be deprotected under specific basic conditions to allow for conjugation to a carboxyl group-containing molecule, such as an E3 ligase ligand in PROTAC synthesis.[9]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are representative and may vary slightly between suppliers.

| Property | Value | Reference(s) |

| Chemical Formula | C42H43N3O7 | [2][4] |

| Molecular Weight | 701.81 g/mol | [4] |

| Purity | ≥95% | [4][5] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [8] |

| Storage Temperature | -20°C | [8] |

Applications

The unique trifunctional nature of this compound makes it a valuable tool for a variety of applications in biomedical research and drug development:

-

PROTAC Synthesis: This linker is widely used in the construction of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2][3][10] The Fmoc-protected amine can be deprotected and coupled to an E3 ligase ligand, while the DBCO group can be reacted with an azide-modified target protein ligand.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody. The antibody, functionalized with an azide group, can be specifically conjugated to the DBCO-moiety of the linker which is already attached to a drug molecule.

-

Bioconjugation and Labeling: this compound is a versatile tool for the site-specific modification of biomolecules, including proteins, peptides, and nucleic acids.[4][5] For instance, it can be used to attach fluorescent dyes, biotin, or other reporter molecules to a biomolecule of interest for imaging or detection purposes.

-

Surface Functionalization: The DBCO group can be used to immobilize azide-modified biomolecules onto surfaces for applications in biosensors and microarrays.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

This compound

-

20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve this compound in a minimal amount of DMF in a round-bottom flask under an inert atmosphere.

-

Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, and similar principles apply in solution-phase reactions.[11][12]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotection is typically complete within 30 minutes to 2 hours.[12][13]

-

Upon completion, remove the solvent and excess piperidine under reduced pressure.

-

The resulting DBCO-PEG3-amine can be purified by flash column chromatography or used directly in the next step.

Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Molecule

This protocol details the conjugation of the deprotected linker to a molecule containing a carboxylic acid, for example, an E3 ligase ligand for PROTAC synthesis.

Materials:

-

DBCO-PEG3-amine (from Protocol 1)

-

Carboxylic acid-containing molecule (e.g., E3 ligase ligand) (1.0 equivalent)

-

HATU (1.2 equivalents)

-

DIPEA (2.0 equivalents)

-

Anhydrous DMF

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve the carboxylic acid-containing molecule and DBCO-PEG3-amine in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution.[4]

-

Stir the reaction mixture at room temperature for 4-6 hours.[4]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the DBCO-PEG3-amide-conjugate.[4]

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-containing conjugate and an azide-modified molecule.

Materials:

-

DBCO-PEG3-amide-conjugate (from Protocol 2) (1.0 equivalent)

-

Azide-modified molecule (e.g., target protein ligand) (1.1 equivalents)

-

Anhydrous DMSO

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve the DBCO-PEG3-amide-conjugate and the azide-modified molecule in anhydrous DMSO.[4]

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light to prevent potential degradation of the DBCO group.[4]

-

Monitor the reaction progress by LC-MS.[1]

-

Upon completion, the final conjugate can be purified by preparative reverse-phase HPLC.[4]

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Synthetic workflow using this compound.

Caption: Logical workflow for PROTAC synthesis.

Caption: Mechanism of SPAAC reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to DBCO-PEG3-amide-N-Fmoc: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for DBCO-PEG3-amide-N-Fmoc, a key reagent in modern bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Functionality

This compound is a heterobifunctional linker designed for covalent bond formation with two different molecular entities. Its structure is comprised of three key functional components:

-

Dibenzocyclooctyne (DBCO): A sterically strained alkyne that enables rapid and highly specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

-

Polyethylene Glycol (PEG) Spacer: A three-unit PEG spacer (PEG3) enhances the solubility and bioavailability of the resulting conjugate. The hydrophilic nature of the PEG linker can also minimize steric hindrance and reduce aggregation.

-

Fmoc-protected Amine: The terminal amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under a variety of reaction conditions but can be selectively removed using a mild base, typically a secondary amine like piperidine (B6355638), to reveal a primary amine. This primary amine can then be used for subsequent conjugation, often through the formation of a stable amide bond with a carboxylic acid.

Due to this modular design, this compound serves as a versatile building block for constructing complex biomolecular architectures.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the associated SPAAC reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | DBCO-Amine-PEG3-Fmoc, DBCO-NHCO-PEG3-Fmoc | [1] |

| Molecular Formula | C₄₂H₄₃N₃O₇ | [1] |

| Molecular Weight | 701.81 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [4] |

Table 2: Reaction Kinetics of DBCO with Azides (SPAAC)

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| DBCO Derivatives and Benzyl Azide | ~1.0 | Varies (solvent, temperature) | [5] |

| Sulfo DBCO-amine and Model Azides | 0.27 - 1.22 | Various buffers (PBS, HEPES) | [3] |

| DBCO-PEG5-Trastuzumab and Model Azides | 0.18 - 0.37 | HEPES & PBS buffers | [6] |

Experimental Protocols & Workflows

This section provides detailed methodologies for the key experimental steps involving this compound: Fmoc deprotection and the subsequent SPAAC reaction.

Fmoc Deprotection to Expose the Primary Amine

The removal of the Fmoc group is the initial step to enable conjugation at the amine terminus of the linker.

Protocol:

-

Dissolution: Dissolve the Fmoc-protected substrate in an appropriate solvent such as dimethylformamide (DMF).

-

Base Addition: Add a solution of 20-30% piperidine in DMF to the reaction mixture. A 2- to 5-fold molar excess of piperidine is typically sufficient.

-

Incubation: Stir the reaction at room temperature. The deprotection is usually complete within 30 minutes to 2 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated co-evaporation with a suitable solvent or by precipitation of the product followed by washing.

Diagram: Fmoc Deprotection Workflow

References

An In-depth Technical Guide to the Core Mechanism of Action of DBCO-PEG3-amide-N-Fmoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of DBCO-PEG3-amide-N-Fmoc, a heterobifunctional linker widely utilized in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the function of each component of the molecule, presents quantitative data on its reactivity, provides detailed experimental protocols, and illustrates key mechanisms and workflows through diagrams.

Core Components and Their Mechanism of Action

This compound is a modular molecule designed for sequential and specific chemical ligations. Its functionality is derived from three key components: the Dibenzocyclooctyne (DBCO) group, the Polyethylene Glycol (PEG) linker, and the N-terminally protected amine with a Fluorenylmethyloxycarbonyl (Fmoc) group.

DBCO Group: The Engine of Copper-Free Click Chemistry

The DBCO moiety is a strained alkyne that serves as the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of modern bioconjugation due to its bioorthogonality, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1][2]

The mechanism of SPAAC involves a [3+2] cycloaddition between the strained triple bond of the DBCO group and an azide (B81097) (-N3) functional group. The inherent ring strain of the cyclooctyne (B158145) ring significantly lowers the activation energy of the reaction, obviating the need for a cytotoxic copper(I) catalyst that is required in traditional click chemistry (CuAAC).[3][4] The reaction is highly efficient, often achieving quantitative yields, and forms a stable triazole linkage.[3]

PEG3 Linker: The Solubility and Spacing Modulator

The triethylene glycol (PEG3) linker is a short, hydrophilic spacer that connects the DBCO group to the rest of the molecule. The inclusion of a PEG linker in bioconjugates offers several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the entire molecule and its subsequent conjugates, which is particularly beneficial for hydrophobic drugs or proteins.[5]

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[5]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the in vivo half-life of a molecule by reducing renal clearance and protecting it from enzymatic degradation.[5]

-

Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making it well-suited for in vivo applications.[5]

Fmoc-Protected Amine: A Gateway for Secondary Conjugation

The terminal primary amine of the linker is protected by an Fmoc group. The Fmoc group is a base-labile protecting group, stable under acidic conditions but readily cleaved by a weak base, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[1][6]

The deprotection mechanism proceeds via a β-elimination pathway initiated by the abstraction of an acidic proton from the fluorenyl ring system by the base. This results in the formation of a dibenzofulvene-piperidine adduct and the free amine.[6][7] The release of the dibenzofulvene byproduct, which has a characteristic UV absorbance, can be used to monitor the progress of the deprotection reaction.[8] Once deprotected, the newly exposed amine is available for subsequent conjugation, typically through the formation of a stable amide bond with a carboxylic acid-containing molecule.

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for designing and optimizing bioconjugation strategies.

DBCO-Azide Reaction Kinetics

The SPAAC reaction between DBCO and an azide is characterized by its rapid kinetics. The second-order rate constants for various cyclooctyne systems with benzyl (B1604629) azide are presented in the table below.

| Cyclooctyne System | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | ~0.1 - 1.0 | [8][9] |

| DIBO | ~0.3 | [10] |

| DIFO | ~0.04 | [10] |

| BARAC | ~0.9 | [10] |

Table 1: Second-order rate constants for the reaction of various cyclooctynes with benzyl azide at room temperature.

Fmoc Deprotection Efficiency

The removal of the Fmoc group is a rapid and efficient process under standard conditions.

| Base (in DMF) | Concentration | Half-life (t½) of Fmoc Deprotection | Reference |

| Piperidine | 20% (v/v) | ~6-7 seconds | [6] |

| Morpholine | 50% (v/v) | ~1 minute | [7] |

Table 2: Half-life of Fmoc deprotection with different bases in DMF.

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-containing molecule to an azide-functionalized biomolecule.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free and azide-free buffer.

-

Anhydrous DMSO or DMF

-

Desalting column or HPLC for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

Prepare the azide-containing molecule in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the azide-containing molecule. A 1.5- to 3-fold molar excess of the DBCO reagent is recommended for protein labeling.[3]

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours to minimize degradation of sensitive biomolecules.[3][11]

-

-

Monitoring the Reaction:

-

Purification:

-

Remove excess, unreacted DBCO reagent using a desalting column for proteins or by preparative HPLC for small molecules.

-

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

Fmoc-protected conjugate from Protocol 1

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

DMF for washing.

-

DCM for washing (optional).

Procedure:

-

Resin Swelling (for solid-phase synthesis):

-

Swell the resin-bound Fmoc-protected peptide in DMF for at least 30 minutes.

-

-

Deprotection Reaction:

-

Treat the Fmoc-protected compound with the 20% piperidine in DMF solution.

-

For solid-phase synthesis, agitate the resin in the deprotection solution for an initial 1-3 minutes, drain, and then treat with a fresh portion of the solution for 10-15 minutes.[6] For solution-phase reactions, stir the mixture at room temperature.

-

-

Monitoring the Reaction:

-

The completion of the deprotection can be monitored by HPLC or by the Kaiser test for the presence of free primary amines on a solid support.[8]

-

-

Washing:

-

Thoroughly wash the product with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6] A final wash with DCM can be performed before drying.

-

Protocol 3: Amide Bond Formation

This protocol describes the conjugation of the deprotected amine to a carboxylic acid-containing molecule.

Materials:

-

Amine-containing molecule from Protocol 2

-

Carboxylic acid-containing molecule

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1.2 equivalents), HATU (1.5 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.[14]

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the amine-containing molecule (1 equivalent) to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.[14]

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final conjugate by preparative HPLC.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of DBCO-PEG3-amide-N-Fmoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of DBCO-PEG3-amide-N-Fmoc, a heterobifunctional linker integral to the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a key reagent in copper-free click chemistry.[1][2] Its structure incorporates three critical components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates rapid and specific covalent bond formation with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.

-

Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker (PEG3) enhances the solubility of the molecule in aqueous solutions, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between conjugated molecules.

-

Fmoc-protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for its selective deprotection under basic conditions, enabling subsequent conjugation to other molecules of interest.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of a stable amide bond between DBCO-PEG3-amine and Fmoc-8-amino-3,6-dioxaoctanoic acid. This reaction requires the activation of the carboxylic acid group of the Fmoc-protected PEG linker.

Synthetic Pathway

The overall synthetic scheme involves a single-step amide coupling reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Amide Coupling

This protocol is based on established methods for amide bond formation using HATU as a coupling agent.[3]

Materials:

-

DBCO-PEG3-amine

-

Fmoc-8-amino-3,6-dioxaoctanoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography (optional, for initial purification)

-

Reverse-phase HPLC system for purification

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-8-amino-3,6-dioxaoctanoic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve DBCO-PEG3-amine (1.05 equivalents) in a minimal amount of anhydrous DMF.

-

Add the DBCO-PEG3-amine solution to the activated Fmoc-linker solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is best purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

HPLC Conditions (General Guidance):

-

Column: C18 silica gel column.[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

-

Gradient: A linear gradient of acetonitrile in water is typically used. For example, 5% to 95% acetonitrile over 30-60 minutes.[5]

-

Detection: UV absorbance at 254 nm and ~309 nm (for the DBCO moiety).[5]

-

Flow Rate: Dependent on the column dimensions.

The fractions containing the pure product are collected and lyophilized to yield this compound as a solid or oil.

Characterization

The identity, purity, and structural integrity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Caption: Workflow for the characterization of this compound.

Quantitative Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₄₁H₄₂N₄O₇ |

| Molecular Weight | 702.79 g/mol |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the DBCO and Fmoc groups, typically in the range of 7.0-7.8 ppm.[3] The ethylene (B1197577) glycol protons of the PEG spacer should appear as a multiplet around 3.6 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the alkyne carbons of the DBCO moiety and the carbonyl carbons of the amide and carbamate (B1207046) groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the synthesized compound. A single major peak should be observed, and the purity is calculated based on the peak area.

Applications

This compound is a versatile linker used in various bioconjugation applications, including:

-

PROTAC Synthesis: It serves as a component of the linker connecting the target protein binder and the E3 ligase ligand in PROTACs.

-

Antibody-Drug Conjugate (ADC) Development: The DBCO moiety can be used to attach a cytotoxic payload to an azide-modified antibody.

-

Peptide and Protein Labeling: For applications in proteomics and cellular imaging.

-

Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should optimize the described protocols based on their specific experimental requirements and available instrumentation.

References

An In-depth Technical Guide to DBCO-PEG3-amide-N-Fmoc

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the bifunctional linker DBCO-PEG3-amide-N-Fmoc, detailing its chemical properties, applications in bioconjugation, and relevant experimental protocols. This molecule is a cornerstone in the field of chemical biology and targeted therapeutics, serving as a versatile tool for covalently linking biomolecules.

Introduction: The Architecture of a Versatile Linker

This compound is a sophisticated chemical linker designed for multi-step bioconjugation strategies. Its utility stems from its heterobifunctional nature, featuring three key components:

-

Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a form of "click chemistry" that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

-

PEG3 Spacer: A short polyethylene (B3416737) glycol chain consisting of three ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated partners.[1][2]

-

Fmoc-Protected Amine: The molecule contains a terminal primary amine that is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under a wide range of conditions but can be selectively removed under mild basic conditions (e.g., using piperidine) to reveal the amine. This amine can then be used for subsequent conjugation, typically to a carboxyl group on a target molecule.[1]

This modular design allows for a controlled, sequential approach to building complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).[3]

Core Physicochemical Properties

The quantitative properties of this compound are critical for experimental design, including reaction stoichiometry and analytical characterization. These properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 701.82 g/mol | [4] |

| Alternate MW Value | 701.81 g/mol | [1] |

| Chemical Formula | C₄₂H₄₃N₃O₇ | [1] |

| Purity | ≥95% | [1][4] |

| Solubility | Soluble in DMF, DMSO, DCM, THF, Acetonitrile | [2] |

Logical and Experimental Workflow

The primary application of this compound is in two-stage conjugation reactions. The workflow involves the deprotection of the Fmoc group followed by two distinct conjugation steps.

Caption: A two-stage bioconjugation workflow using this compound.

Key Experimental Protocols

The following sections provide generalized protocols for the key steps in utilizing this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

This procedure unmasks the primary amine, making it available for conjugation.

-

Dissolution: Dissolve the this compound linker in a suitable organic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add a solution of 20% piperidine in DMF to the linker solution. A typical ratio is 1:4 (v/v) of the piperidine solution to the linker solution.

-

Incubation: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Removal of Reagents: After completion, the piperidine and Fmoc byproducts are typically removed by evaporation under vacuum or by precipitation of the product followed by washing. The resulting DBCO-PEG3-amine is often used immediately in the next step.

This protocol describes the formation of a stable amide bond between the deprotected linker and a target molecule containing a carboxyl group.

-

Activation of Carboxyl Group: Dissolve the target molecule (Molecule A) in an appropriate buffer (e.g., MES buffer, pH 6.0). Add a 5 to 10-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS).

-

Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This converts the carboxyl groups into reactive NHS-esters.

-

Conjugation: Add the deprotected DBCO-PEG3-amine linker to the activated molecule solution. A 10 to 20-fold molar excess of the linker over the target molecule is commonly used.

-

Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess linker and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the nature of the conjugated molecule.

This is the final "click" reaction step to attach the second molecule.

-

Preparation: Dissolve the DBCO-functionalized intermediate (from section 4.2) and the azide-functionalized molecule (Molecule B) in a suitable reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

-

Reaction: Mix the two components. A 1.5 to 5-fold molar excess of one component may be used to drive the reaction to completion, depending on which molecule is more precious.

-

Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature, or for longer periods (12-24 hours) at 4°C. The reaction is typically efficient and high-yielding.

-

Final Purification: Purify the final conjugate using a suitable chromatography method (e.g., SEC, affinity chromatography) to remove any unreacted starting materials. The final product should be characterized by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation.

References

DBCO-PEG3-amide-N-Fmoc solubility properties

An in-depth technical guide has been developed for researchers, scientists, and drug development professionals, focusing on the solubility properties of DBCO-PEG3-amide-N-Fmoc.

Introduction to this compound

This compound is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery.[1] It incorporates three key functional components: a Dibenzocyclooctyne (DBCO) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This strategic design facilitates its use in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] The PEG spacer enhances the molecule's flexibility and solubility, while the Fmoc group provides a protective measure for the amine, which can be selectively removed under basic conditions.[1] This molecule is also utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[2]

Physicochemical Properties

The solubility of this compound is a critical factor for its application in both aqueous and organic media. The inclusion of a PEGylated spacer significantly increases the hydrophilicity of DBCO-containing reagents.[3][4]

Qualitative Solubility

This compound is generally soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5][6] For applications in aqueous solutions, a standard procedure involves initially dissolving the compound in a water-miscible organic solvent like DMSO or DMF, followed by dilution into the desired aqueous buffer.[7][8] The PEG3 spacer is a key structural feature that enhances the molecule's solubility.[1]

Quantitative Solubility Data

| Compound | Solvent | Solubility | Reference |

| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM | [5] |

| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM | [7] |

| DBCO-PEG-NHS | Water, Ethanol, Chloroform, DMSO | 10 mg/mL | [5] |

| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL | [5] |

| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | [7] |

| DBCO-NHCO-PEG4-acid | DMSO, DMF, DCM | Soluble | [5] |

Experimental Protocols

The following is a generalized experimental protocol for determining the aqueous solubility of DBCO-PEGylated compounds, which can be adapted for this compound. This method is based on the principle of creating a saturated solution and quantifying the dissolved compound using High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Water-miscible organic solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Shaker/incubator

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of PBS (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.[5]

-

-

Sample Preparation:

-

After incubation, centrifuge the tube to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations in the mobile phase.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

-

Application Workflows & Signaling Pathways

This compound is a versatile tool in bioconjugation, particularly in the synthesis of modified peptides and their subsequent use in creating antibody-drug conjugates (ADCs) or other targeted constructs.

Caption: Workflow for peptide modification and bioconjugation.

The diagram above illustrates a typical workflow involving this compound. Initially, a peptide is synthesized on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] The this compound is then coupled to the N-terminus or a side chain of the peptide. Following cleavage from the resin, the resulting DBCO-modified peptide can be conjugated to an azide-modified molecule (such as an antibody, drug, or imaging agent) via a highly efficient and biocompatible SPAAC reaction.[3]

Caption: Key functional components of this compound.

This diagram highlights the distinct functional parts of the this compound molecule and their respective roles. The DBCO moiety serves as the reactive handle for azide (B81097) conjugation, the PEG spacer improves solubility and reduces steric hindrance, the amide bond provides a stable connection, and the Fmoc-protected amine allows for controlled and specific coupling during synthesis.[1][4]

References

- 1. DBCO-Amine-PEG3-Fmoc | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DBCO PEG | BroadPharm [broadpharm.com]

- 4. DBCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. DBCO-PEG4-DBCO [baseclick.eu]

- 7. interchim.fr [interchim.fr]

- 8. DBCO-PEG4-NHS [nanocs.net]

- 9. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

The Cornerstone of Bioorthogonal Ligation: An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount. The evolution of click chemistry has revolutionized this field, and at the forefront of this innovation are dibenzocyclooctyne (DBCO) linkers. These molecules are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction enables the covalent joining of molecules in complex biological environments without the need for cytotoxic catalysts, making it an invaluable tool in research and drug development.[1]

This technical guide provides a comprehensive overview of the core principles of copper-free click chemistry utilizing DBCO linkers, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding.

Core Principles and Advantages of DBCO-Mediated Bioconjugation

The utility of DBCO linkers stems from a unique combination of high reactivity and stability, making them ideal for a wide array of applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).[1]

Biocompatibility and Bioorthogonality: The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][2] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells. The DBCO group and the azide (B81097) group are highly selective for each other, even in the presence of other reactive functional groups like amines, thiols, and carboxyls, ensuring precise and targeted conjugation.[1]

Rapid Reaction Kinetics: The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction kinetics.[1] This strain-promoted nature allows for efficient conjugation at low concentrations and under mild, physiological conditions, such as neutral pH and ambient or body temperature, in aqueous environments.[1] Reactions can often proceed to completion in under five minutes, resulting in high yields of the stable triazole product.[1]

High Efficiency and Yield: The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to a quantitative yield.[1] This high degree of conversion is critical in applications where the stoichiometry of the final conjugate needs to be precisely controlled, such as in the development of ADCs where the drug-to-antibody ratio (DAR) is a key determinant of efficacy and toxicity.[1]

Stability of Linker and Conjugate: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[1] Once the reaction occurs, it forms a stable triazole linkage, ensuring the integrity of the bioconjugate under physiological conditions.[1] While DBCO-functionalized molecules can be stored, it is noted that the reactivity of the DBCO group can decrease over time due to oxidation and hydration, with a reported loss of about 3-5% reactivity over four weeks when stored at 4°C or -20°C.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.

Table 1: Reaction Conditions for DBCO-Mediated Bioconjugation

| Parameter | Value | Conditions/Notes | Source(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [1] |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |

Table 2: Stability and Physicochemical Properties of DBCO Linkers

| Property | Value | Conditions/Notes | Source(s) |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [1] |

| DBCO Absorbance Maximum | ~309-310 nm | Useful for determining the degree of labeling | [4][5] |

| Solubility | Varies | Can be enhanced with PEG spacers | [2][6] |

Table 3: Comparative Second-Order Rate Constants of Cyclooctynes with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |

| DBCO | ~0.1 | [7] |

| BCN | 0.14 | [7] |

| DIBO | 0.17 | [7] |

| DIFO | 0.076 | [7] |

Visualizing the Chemistry and Workflow

To better understand the chemical transformation and the experimental steps involved, the following diagrams have been generated.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: A generalized workflow for creating an Antibody-Drug Conjugate (ADC).

Detailed Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Part 1: Labeling of an Antibody with a DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[4] If necessary, perform a buffer exchange.

-

DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 5- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1]

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][8]

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[6]

-

Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[4]

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[4][5]

Part 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule (e.g., a drug, a fluorescent dye).

Materials:

-

Purified DBCO-labeled antibody

-

Azide-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the azide-containing molecule in a compatible buffer.

-

Click Reaction:

-

Add the azide-containing molecule to the DBCO-labeled antibody solution. A 1.5 to 4-fold molar excess of the azide-containing molecule over the DBCO-antibody is recommended.[1]

-

Incubate the reaction mixture. Common incubation conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[6] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification of the Final Conjugate: Remove the excess azide-containing molecule and any unreacted starting materials using an appropriate purification method, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.[6]

-

Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.

Applications in Research and Drug Development

The unique properties of copper-free click chemistry have led to its widespread adoption across numerous scientific disciplines:

-

Bioconjugation: This is the most prominent application, enabling the site-specific labeling of biomolecules like proteins, antibodies, carbohydrates, and lipids with various probes, tags, or therapeutic agents.[2]

-

Antibody-Drug Conjugates (ADCs): Copper-free click chemistry is increasingly used in the synthesis of ADCs, allowing for the precise and controlled attachment of cytotoxic drugs to antibodies. This leads to more homogeneous and effective drug products with reduced off-target toxicity.[2]

-

PROTACs (PROteolysis TArgeting Chimeras): DBCO-containing linkers are employed in the synthesis of PROTACs, which are designed to selectively degrade target proteins.[6]

-

Molecular Imaging: Fluorescent or radioisotopic labels can be conjugated to biomolecules in vitro, in live cells, or even in vivo for various imaging modalities, providing insights into biological processes.[2]

-

Materials Science: These reactions are utilized in the synthesis of advanced polymers, hydrogels, and other biomaterials with tailored properties for tissue engineering and drug encapsulation.[2][9]

Conclusion

Copper-free click chemistry, particularly through the use of DBCO linkers in SPAAC reactions, has revolutionized the field of bioconjugation. Its biocompatibility, high selectivity, rapid kinetics, and efficiency have made it an indispensable tool for researchers, scientists, and drug development professionals. By providing a robust and versatile method for covalently linking molecules in complex biological systems, DBCO-mediated click chemistry continues to drive innovation in fundamental research and the development of next-generation therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of PEG3 Spacers in Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This technology enables the creation of sophisticated constructs like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and labeled diagnostic agents. The linker, or spacer, that connects the molecular components is not merely a passive bridge; it is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic properties.[1][2]

Among the various types of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable.[3] A short, discrete PEG spacer, such as a tri-ethylene glycol (PEG3) unit, offers a unique combination of properties that address common challenges in bioconjugate design.

Core Properties of the PEG3 Spacer

The PEG3 spacer is a monodisperse compound with a defined chain length, distinguishing it from polydisperse PEG polymers. This precise structure provides consistency in the final bioconjugate. Its key properties include:

-

Hydrophilicity: The repeating ether units of the PEG3 chain are hydrophilic, which significantly enhances the water solubility of the bioconjugate.[4][5] This is particularly crucial when conjugating hydrophobic payloads, such as cytotoxic drugs in ADCs, as it helps prevent aggregation and improves stability in aqueous buffers.[4][6]

-

Flexibility and Steric Hindrance Reduction: The PEG3 chain is highly flexible, acting as a versatile spacer that can minimize steric hindrance between the conjugated molecules.[3][5] This flexibility allows large biomolecules, like antibodies, to maintain their native conformation and binding affinity after conjugation.[7]

-

Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material.[5][8] Incorporating a PEG3 spacer can help shield the attached payload from the immune system, potentially reducing the immunogenicity of the entire conjugate.[][10]

-

Defined Length: As a discrete molecule, the PEG3 spacer provides precise spatial control, allowing for the optimization of the distance between the conjugated partners. This is critical for applications like PROTACs, where the linker must orient two large proteins (the target and an E3 ligase) to form a productive ternary complex.[2][11]

Quantitative Impact of PEG3 Spacers

The inclusion of a PEG3 spacer can have a measurable impact on the physicochemical and biological properties of a bioconjugate. While data often compares different PEG lengths, the principles highlight the spacer's role.

| Property | Observation with PEG Spacer | Quantitative Example | Reference |

| Solubility / Hydrophilicity | Increased hydrophilicity with increasing PEG length. | A ⁶⁸Ga-labeled bombesin (B8815690) analog with a PEG6 spacer showed the highest hydrophilicity (LogD = -2.50 ± 0.09) compared to a PEG2 analog (LogD = -2.27 ± 0.07).[12] | [12][13] |

| Pharmacokinetics (PK) | Reduced hepatic uptake and improved in vivo kinetics. | A ⁶⁸Ga-NOTA-RM26 bombesin analog with a PEG3 spacer demonstrated lower liver uptake in normal mice compared to analogs with other PEG lengths.[13][14] | [13][14] |

| Binding Affinity | Can be maintained or slightly altered depending on the system. | The addition of a PEG spacer to an aptamer-amphiphile improved binding affinity relative to hydrophobic alkyl spacers, though it did not fully restore the affinity of the free aptamer.[15] | [15] |

| Aggregation | Reduced aggregation of conjugates, especially with hydrophobic payloads. | In a study of Trastuzumab-MMAD conjugates, a longer PEG8 spacer was associated with increased aggregation compared to a shorter PEG2 spacer, suggesting an optimal length is crucial.[13] | [4][13] |

Experimental Workflows and Methodologies

PEG3 spacers are incorporated into bioconjugates using heterobifunctional linkers, which possess two different reactive groups. The choice of reactive groups dictates the conjugation strategy.

General Workflow for Bioconjugation

The following diagram illustrates a generalized workflow for creating a bioconjugate, such as an Antibody-Drug Conjugate (ADC), using a PEG3 linker.

Detailed Experimental Protocols

Protocol 1: Amine-to-Sulfhydryl Conjugation using a Maleimide-PEG3-NHS Ester Linker

This two-step protocol is common for linking an antibody (using lysine (B10760008) amines) to a payload that has a free sulfhydryl group.

Materials:

-

Antibody: 5-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Maleimide-PEG3-NHS Ester: Dissolved immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[16]

-

Sulfhydryl-containing payload.

-

Reducing agent (optional, for antibodies): TCEP (tris-carboxyethylphosphine).

-

Conjugation Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, with 5-10 mM EDTA.

-

Desalting columns.

Methodology:

Step A: Antibody Modification with the Linker

-

Preparation : Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2).[16]

-

Reaction : Add a 10- to 20-fold molar excess of the freshly prepared Maleimide-PEG3-NHS Ester solution to the antibody solution. The final concentration of organic solvent should not exceed 10% to maintain protein integrity.[17]

-

Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[16]

-

Purification : Remove excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.0).[16]

Step B: Conjugation to Sulfhydryl-Payload

-

Payload Preparation : Ensure the payload has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using TCEP.

-

Reaction : Immediately add the sulfhydryl-containing payload to the purified, maleimide-activated antibody.

-

Incubation : Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[18]

-

Purification : Purify the final antibody-payload conjugate using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol is used for linking a biomolecule containing an azide (B81097) group to a payload containing a terminal alkyne, using a PEG3 spacer as part of one of the molecules.

Materials:

-

Azide-PEG3-functionalized biomolecule (e.g., protein).

-

Alkyne-functionalized payload.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water).[19]

-

Ligand: THPTA or TBTA stock solution (e.g., 200 mM in water or DMSO/tBuOH).[19][20]

-

Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[19]

-

Reaction Buffer: PBS or Tris buffer, pH 7-8.

Methodology:

-

Catalyst Preparation : In a microfuge tube, mix the CuSO₄ solution with the ligand solution (a 1:2 molar ratio is common for Cu:THPTA) and incubate for several minutes.[19][20]

-

Reaction Mixture : In a separate tube, combine the azide-functionalized biomolecule and a molar excess (e.g., 4-50 equivalents) of the alkyne-functionalized payload in the reaction buffer.[19]

-

Initiation : Add the pre-mixed copper/ligand catalyst to the reaction mixture.

-

Reduction : Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.[19]

-

Incubation : Incubate at room temperature for 30-60 minutes. The reaction is often quantitative and rapid.[19][21]

-

Purification : Purify the final conjugate using desalting columns, dialysis, or chromatography to remove copper, excess reagents, and unreacted payload.

Applications in Drug Development

Application 1: Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets tumor-specific antigens.[22] The PEG3 spacer plays a vital role by enhancing the solubility and stability of the ADC, especially when the drug payload is hydrophobic.[6] This allows for the creation of ADCs with a higher drug-to-antibody ratio (DAR) without causing aggregation, which can lead to improved therapeutic efficacy.[10][22]

Application 2: PROteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2] The linker is a critical component that determines the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[2] PEG3 is an ideal linker component because its defined length and flexibility can be optimized to facilitate this crucial protein-protein interaction, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[11][23]

The diagram below illustrates the mechanism of action for a PROTAC.

Conclusion

The PEG3 spacer is a small but powerful component in the bioconjugation toolkit. Its unique combination of hydrophilicity, flexibility, biocompatibility, and defined length allows researchers to overcome significant challenges in the design of advanced therapeutics and diagnostics. By improving solubility, reducing aggregation, minimizing steric hindrance, and enabling precise spatial control, the PEG3 spacer is instrumental in optimizing the performance and developability of complex bioconjugates like ADCs and PROTACs. A thorough understanding of its properties and the associated conjugation methodologies is essential for professionals in the field of drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. adcreview.com [adcreview.com]

- 10. labinsights.nl [labinsights.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. broadpharm.com [broadpharm.com]

- 20. genelink.com [genelink.com]

- 21. interchim.fr [interchim.fr]

- 22. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Function of the Fmoc Protecting Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is attributable to its unique cleavage conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkages commonly employed. This orthogonality allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without compromising the integrity of other protecting groups.[1] This guide delves into the core function of the Fmoc group, its reaction mechanisms, and provides detailed protocols for its application.

The Orthogonal Strategy in Peptide Synthesis

The elegance of Fmoc chemistry lies in its three-step, repetitive, and orthogonal synthesis cycle, making it highly suitable for automation.[2] The process begins with the coupling of an Nα-Fmoc-protected amino acid to a resin-bound growing peptide chain that has a free N-terminus. The cycle is completed by the removal of the Fmoc group, which regenerates the free N-terminus, ready for the next coupling reaction. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA).[2][3]

Reaction Mechanisms

1. Fmoc Protection of Amino Acids:

The Fmoc group is typically introduced to the α-amino group of an amino acid using reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4] Fmoc-OSu is often favored due to its greater stability and reduced likelihood of side reactions.[1]

2. Fmoc Deprotection (Cleavage):

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5] A weak base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 carbon of the fluorenyl ring. This initiates an elimination cascade, leading to the formation of a dibenzofulvene (DBF) intermediate and a carbamic acid, which spontaneously decarboxylates to release the free amine of the peptide.[6] The piperidine also serves as a scavenger for the reactive DBF, forming a stable adduct and driving the reaction to completion.[1][6]

A significant advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301-302 nm, and by measuring the absorbance of the cleavage solution, one can quantify the completion of the deprotection reaction.[1][7]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is highly dependent on the kinetics of the deprotection and coupling steps. The following tables summarize key quantitative data.

Table 1: Kinetics of Fmoc Deprotection with Piperidine

| Base (in DMF) | Concentration (% v/v) | Half-life (t½) of Fmoc-Val deprotection |

| Piperidine | 20% | ~6-7 seconds[1] |

| Piperidine | 5% | ~10.4 minutes[7] |

This data highlights the significant impact of piperidine concentration on the rate of Fmoc removal.

Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS

| Coupling Reagent | Activation Time | Coupling Time (for difficult sequences) | Relative Efficiency |

| HBTU/HOBt | ~2 minutes | 15-60 minutes | High |

| HATU/HOAt | <2 minutes | 5-20 minutes | Very High[8] |

| PyBOP | ~2 minutes | 15-60 minutes | High |

| DIC/HOBt | ~10 minutes | 1-4 hours | Moderate |

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HOAt: 1-Hydroxy-7-azabenzotriazole, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DIC: N,N'-Diisopropylcarbodiimide.

Key Experimental Protocols

Protocol 1: Nα-Fmoc Protection of an Amino Acid (e.g., Alanine)

Materials:

-

L-Alanine

-

10% aqueous sodium carbonate solution

-

Dioxane

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ice bath

Methodology:

-

Dissolve L-Alanine in the 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve one equivalent of Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu.

-

While cooling in an ice bath, acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A white precipitate of Fmoc-Ala-OH will form.[1]

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum. A typical yield for this reaction is over 90%.[1]

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).[3]

Materials:

-

Peptide-resin with a free Nα-Fmoc group

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Fmoc-protected amino acid

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol

Methodology:

1. Resin Swelling:

-

Swell the resin in DMF for at least 30 minutes.[9]

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and mix for 3 minutes.[1]

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[1]

-

Drain the solution.

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

4. Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (typically 3-5 equivalents) and a slightly lower equivalent of the coupling reagent (e.g., HBTU) in DMF.

-

Add DIPEA (typically 2 equivalents relative to the amino acid) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]

5. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), DCM (3 times), and Methanol (3 times).[1] The resin is now ready for the next coupling cycle.

Protocol 3: Peptide Cleavage from Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[3]

-

Cold diethyl ether

Methodology:

-

Add the cleavage cocktail to the dry peptide-resin.

-

Stir or agitate the mixture at room temperature for 2-3 hours.[3]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Pellet the peptide by centrifugation and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.[1]

-

Dry the crude peptide under a stream of nitrogen or argon gas. The peptide is now ready for purification, typically by reverse-phase HPLC.[1]

Diagrams of Key Processes

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 8. rsc.org [rsc.org]

- 9. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Note and Protocol: Bioconjugation Utilizing DBCO-PEG3-amide-N-Fmoc

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation is a cornerstone of modern chemical biology, enabling the creation of complex molecular tools for diagnostics, therapeutics, and fundamental research.[1] A key strategy in this field is the use of heterobifunctional linkers to covalently connect different molecular entities. DBCO-PEG3-amide-N-Fmoc is a versatile linker designed for multi-step conjugation strategies.[2][3] It features a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine.[4][5]

The Fmoc protecting group allows for controlled, sequential conjugation.[6] It remains stable under various conditions but can be selectively removed with a mild base to reveal a primary amine.[6] This amine can then be coupled to a molecule of interest, for instance, via an amide bond with a carboxylic acid. The exposed DBCO group is then available for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-functionalized molecule.[7][8] This copper-free click chemistry is ideal for biological applications due to its high specificity and biocompatibility, as it avoids the cytotoxicity associated with copper catalysts.[7][9]

This document provides detailed protocols for the deprotection of the Fmoc group, subsequent conjugation of the linker, and the final SPAAC reaction, along with methods for purification and characterization.

Chemical Properties and Structure

This compound is a key reagent for researchers looking to implement SPAAC chemistry in their bioconjugation workflows. Its structure is optimized for creating stable conjugates with enhanced solubility.

| Property | Value |

| Chemical Formula | C₄₂H₄₃N₃O₆ |

| Molecular Weight | 701.82 g/mol [3] |

| Purity | >95% |

| Physical Form | Solid or oil |

| Solubility | Soluble in organic solvents like DMSO, DMF, DCM[5] |

| Storage | Store at -20°C[5] |

Principle of Reaction and Experimental Workflow

The bioconjugation process using this compound is a sequential, three-stage process. First, the Fmoc group is removed. Second, the newly exposed amine is conjugated to a target molecule. Finally, the DBCO group is reacted with an azide-containing partner molecule.

Caption: Overall experimental workflow for bioconjugation.

The core of this linker's utility lies in two key reactions: Fmoc deprotection and the SPAAC reaction.

Caption: Key reactions in the bioconjugation process.

Experimental Protocols

This protocol describes the removal of the Fmoc protecting group to yield the free amine.

Materials and Reagents:

-

This compound

-

Dimethylformamide (DMF), anhydrous

-

Piperidine

-

Diethyl ether, cold

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) supplies

-

LC-MS system for reaction monitoring

Procedure:

-

Dissolve this compound in anhydrous DMF to a concentration of 10-50 mg/mL in a flask under an inert atmosphere (e.g., argon).

-

Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

-

Add the 20% piperidine solution to the linker solution. A 2-5 fold molar excess of piperidine is typically sufficient.

-

Stir the reaction at room temperature.[6]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[10]

-

Upon completion, precipitate the deprotected product, DBCO-PEG3-amine, by adding the reaction mixture dropwise to cold diethyl ether.

-

Centrifuge the mixture to pellet the product.

-

Decant the ether and wash the pellet with cold ether 2-3 times to remove residual piperidine and byproducts.

-

Dry the final product under vacuum. The resulting DBCO-PEG3-amine can be used immediately in the next step.[11]

This protocol details the conjugation of the deprotected linker to a protein or other molecule containing a carboxylic acid group.

Materials and Reagents:

-

DBCO-PEG3-amine (from Protocol 1)

-

Carboxylic acid-containing molecule (e.g., protein, small molecule)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[12]

-

Anhydrous DMSO or DMF

-